REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][C:4]2[CH:15]=[CH:14][C:13]([OH:16])=[C:12]([Cl:17])[C:5]=2[C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].[CH3:18][NH:19][CH3:20].[CH2:21]=O>CN(C)C=O>[CH3:1][C:2]1[O:3][C:4]2[CH:15]=[C:14]([CH2:18][N:19]([CH3:21])[CH3:20])[C:13]([OH:16])=[C:12]([Cl:17])[C:5]=2[C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8]
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
CC=1OC2=C(C1C(=O)OCC)C(=C(C=C2)O)Cl
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in order
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC2=C(C1C(=O)OCC)C(=C(C(=C2)CN(C)C)O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |